molecular formula C15H16BrNO B598024 4-Bromo-N,N-diethyl-1-naphthamide CAS No. 1199773-48-2

4-Bromo-N,N-diethyl-1-naphthamide

Cat. No. B598024
M. Wt: 306.203
InChI Key: FVXQMTWRIJFMFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

BDDNA can be synthesized by reacting naphthalene-1,4-diol with diethylamine and HBr in acetonitrile solvent at elevated temperatures. The product can be purified by recrystallization from methanol.


Molecular Structure Analysis

The molecular formula of BDDNA is C15H16BrNO . It has an average mass of 306.198 Da and a monoisotopic mass of 305.041504 Da .


Physical And Chemical Properties Analysis

BDDNA has a density of 1.3±0.1 g/cm3 . Its boiling point is 441.5±28.0 °C at 760 mmHg . The enthalpy of vaporization is 69.9±3.0 kJ/mol . The flash point is 220.8±24.0 °C . The index of refraction is 1.614 . The molar refractivity is 79.4±0.3 cm3 . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds . The polar surface area is 20 Å2 . The polarizability is 31.5±0.5 10-24 cm3 . The surface tension is 45.4±3.0 dyne/cm . The molar volume is 228.0±3.0 cm3 .

Scientific Research Applications

Antimicrobial Activities and Biofilm Inhibition

Naphthamides, including derivatives synthesized from 4-Bromo-N,N-diethyl-1-naphthamide, have shown potential as bacterial biofilm inhibitors. A study by Ejaz et al. (2021) demonstrated that derivatives of N-(4-bromophenyl)-1-naphthamide synthesized through Suzuki–Miyaura Cross-Coupling reactions exhibited significant biofilm inhibition activity against both Gram-negative (Escherichia coli) and Gram-positive (Bacillus subtilis) bacteria. This research underscores the potential of naphthamides in developing agents to combat antimicrobial resistance by preventing biofilm formation, which is a mechanism by which bacteria evade antimicrobial treatments (Ejaz et al., 2021).

Optoelectronic Applications

Derivatives of 4-Bromo-N,N-diethyl-1-naphthamide have been studied for their electroluminescent properties, with applications in LED displays and fluorescence sensors. Research by Long-he (2007) on 4-Phenylethynyl-1,8-Naphthalimides, prepared through reactions involving 4-bromo-1,8-naphthalimide, demonstrated their potential use in electroluminescent devices due to their high fluorescence quantum yields and bright emission characteristics. Such compounds can be used as electrical conductors in LED displays, underscoring the relevance of 4-Bromo-N,N-diethyl-1-naphthamide derivatives in material science and engineering (Long-he, 2007).

Photophysical Properties

The photophysical properties of 4-Bromo-N,N-diethyl-1-naphthamide derivatives have been explored for their application in fluorescence-based technologies. Bojinov et al. (2003) studied the photophysical properties of some naphthalimide derivatives, revealing that the presence of a bromo substituent affects the quantum yield of fluorescence and increases the photodegradation rate, indicating the potential use of these compounds in developing fluorescent materials with tunable properties (Bojinov et al., 2003).

Synthetic Methodologies

Research into the synthetic methodologies of 4-Bromo-N,N-diethyl-1-naphthamide derivatives has provided valuable insights into the preparation of complex organic compounds. A practical synthesis approach for related compounds has been described, highlighting the versatility of these derivatives in the synthesis of non-steroidal anti-inflammatory agents and other pharmacologically relevant molecules. Such studies demonstrate the utility of 4-Bromo-N,N-diethyl-1-naphthamide derivatives in synthetic organic chemistry, providing pathways for the creation of novel compounds with potential therapeutic applications (Xu & He, 2010).

properties

IUPAC Name

4-bromo-N,N-diethylnaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO/c1-3-17(4-2)15(18)13-9-10-14(16)12-8-6-5-7-11(12)13/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXQMTWRIJFMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681985
Record name 4-Bromo-N,N-diethylnaphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N,N-diethyl-1-naphthamide

CAS RN

1199773-48-2
Record name 4-Bromo-N,N-diethylnaphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diethyl 4-bromonaphthamide
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